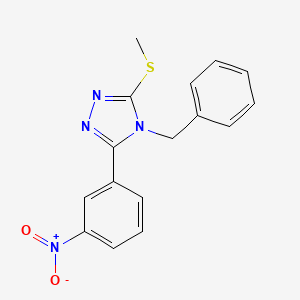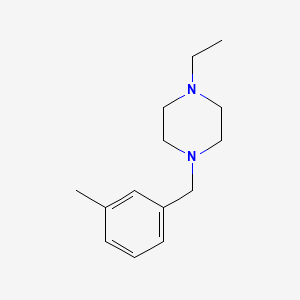![molecular formula C18H14N4 B5777838 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with various biological targets. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to interact with various biological targets. This makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of research is the development of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, making it more accessible for scientific research applications.
Méthodes De Synthèse
The synthesis of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and phenylhydrazine. This reaction yields the desired compound in moderate to high yields. The synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications.
Applications De Recherche Scientifique
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to have various scientific research applications due to its ability to interact with various biological targets. This compound has been used to investigate the role of protein kinases in cancer, the regulation of inflammation, and the modulation of neurotransmitter receptors. Additionally, this compound has been used as a tool for drug discovery, as it has been found to exhibit promising activity against various disease targets.
Propriétés
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)




![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
